CDK1/Cyclin B Inhibition: Kenpaullone vs. Alsterpaullone (9-Nitro Analog)
In a direct comparative study of paullone derivatives, kenpaullone inhibited CDK1/cyclin B with an IC50 of 0.4 μM, whereas its 9-nitro substituted analog alsterpaullone displayed an IC50 of 0.035 μM [1]. This represents an 11.4-fold increase in potency achieved by replacing the 9-bromo substituent with a 9-nitro group [1].
| Evidence Dimension | CDK1/cyclin B inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.4 μM |
| Comparator Or Baseline | Alsterpaullone (9-nitro analog): IC50 = 0.035 μM |
| Quantified Difference | Alsterpaullone is 11.4-fold more potent |
| Conditions | In vitro kinase inhibition assay using CDK1/cyclin B complex |
Why This Matters
Researchers requiring maximal CDK1/cyclin B inhibition may prefer alsterpaullone, whereas kenpaullone offers a more balanced multi-kinase profile suitable for applications where extreme CDK1 potency is not required or may be detrimental.
- [1] Schultz, C., Link, A., Leost, M., Zaharevitz, D. W., Gussio, R., Sausville, E. A., ... & Kunick, C. (1999). Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of Medicinal Chemistry, 42(15), 2909-2919. View Source
